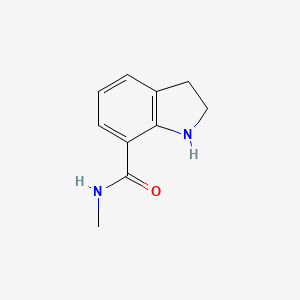

N-Methyl-2,3-dihydro-1H-indole-7-carboxamide

Description

N-Methyl-2,3-dihydro-1H-indole-7-carboxamide is a heterocyclic compound featuring a partially saturated indole core (2,3-dihydro-1H-indole) with a methyl group on the nitrogen atom and a carboxamide substituent at the 7-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery.

Properties

CAS No. |

631913-17-2 |

|---|---|

Molecular Formula |

C10H12N2O |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

N-methyl-2,3-dihydro-1H-indole-7-carboxamide |

InChI |

InChI=1S/C10H12N2O/c1-11-10(13)8-4-2-3-7-5-6-12-9(7)8/h2-4,12H,5-6H2,1H3,(H,11,13) |

InChI Key |

VGZFKNRURKBMQJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC=CC2=C1NCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2,3-dihydro-1H-indole-7-carboxamide can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The resulting indole can then be methylated at the nitrogen atom using methyl iodide or methyl sulfate under basic conditions . Finally, the carboxamide group can be introduced at the 7th position through a reaction with an appropriate carboxylic acid derivative, such as an acyl chloride or anhydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by methylation and carboxamide formation. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2,3-dihydro-1H-indole-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or borane in tetrahydrofuran.

Major Products Formed

Oxidation: N-Methyl-2,3-dihydro-1H-indole-7-carboxylic acid.

Reduction: N-Methyl-2,3-dihydro-1H-indole-7-amine.

Substitution: Various substituted indole derivatives depending on the reagent used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate

N-Methyl-2,3-dihydro-1H-indole-7-carboxamide serves as a crucial intermediate in the synthesis of pharmaceuticals. It is particularly noted for its potential in developing drugs targeting neurological disorders and cancer therapies. For instance, indole derivatives have been shown to inhibit specific proteins associated with cancer cell survival, such as Mcl-1, which is linked to apoptosis resistance in cancer cells .

Case Study

In a study focusing on tricyclic indole carboxylic acid inhibitors, compounds derived from indole scaffolds exhibited nanomolar binding affinities to Mcl-1. These findings suggest that modifications to the indole structure can enhance therapeutic efficacy against certain cancers .

Organic Synthesis

Building Block for Complex Molecules

This compound is utilized as a building block in organic synthesis, allowing chemists to create more complex molecular architectures. Its unique structural properties facilitate the development of new synthetic pathways for drug discovery and material science applications .

Data Table: Synthetic Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Various indole derivatives |

| Material Science | Development of polymers and coatings | Indole-based polymers |

| Agrochemicals | Novel pesticides or growth regulators | Indole derivatives |

Biochemical Research

Enzyme Inhibition Studies

this compound has been employed in biochemical research to study enzyme inhibition and receptor binding. Its role in inhibiting tubulin polymerization has been explored, with certain derivatives demonstrating effective antiproliferative activities against various cancer cell lines .

Case Study on Tubulin Polymerization

A series of N-methyl indole derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization. One compound showed significant activity against HeLa and MCF-7 cell lines, indicating its potential as a therapeutic agent targeting microtubule dynamics . The mechanism involved inducing apoptosis and cell cycle arrest at the G2/M phase.

Material Science

Potential Applications

Research into the material properties of this compound indicates its potential use in developing new materials such as polymers and coatings. Its unique chemical structure may provide enhanced properties for applications in electronics or protective coatings .

Mechanism of Action

The mechanism of action of N-Methyl-2,3-dihydro-1H-indole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural or functional similarities with N-Methyl-2,3-dihydro-1H-indole-7-carboxamide:

2,3-Dihydro-2-Methyl-1H-Indole-7-carboxaldehyde (CAS 1260113-88-9)

- Core Structure : Dihydroindole (2,3-dihydro-1H-indole).

- Substituents : N-Methyl, 7-carboxaldehyde.

- Physicochemical Properties : Molecular weight = 161.2 g/mol, pKa ≈ 3.28 (predicted) .

7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid (CAS 16381-48-9)

- Core Structure : Fully aromatic indole.

- Substituents : 7-Chloro, 3-methyl, 2-carboxylic acid.

- Key Differences : The carboxylic acid at position 2 enhances solubility in polar solvents, while the chloro group at position 7 may influence steric and electronic interactions.

- Applications : Primarily used in research (e.g., synthesis of bioactive molecules) .

1-(4-Methoxyphenyl)-N-(6-(2-Methylbenzamido)hexyl)-9H-Pyrido[3,4-b]Indole-3-Carboxamide (Compound 7l, )

- Core Structure : Pyrido[3,4-b]indole (β-carboline).

- Substituents : Hexylamide, methoxyphenyl.

- Key Differences : The extended π-system of the β-carboline core and bulky substituents may enhance binding to aromatic receptors (e.g., kinases or GPCRs).

- Molecular Weight : 594.3 g/mol .

N-Methyl-Lycoricidine Derivatives ()

- Core Structure: Lycoricidine (isoquinoline alkaloid).

- Substituents : N-Methyl, methoxy/acetonide groups.

- Key Differences: The isoquinoline core and methoxy substituents confer antiviral activity against tobacco mosaic virus (TMV), with inhibition rates up to 62% .

Functional Group Impact on Bioactivity

- Carboxamide vs. Carboxaldehyde : The carboxamide in this compound enables hydrogen bonding with biological targets (e.g., enzymes or receptors), whereas the aldehyde in its analog () may form Schiff bases, limiting stability .

- N-Methylation: Enhances lipophilicity and metabolic stability, as seen in N-methyl-lycoricidine derivatives, which showed improved antiviral activity compared to non-methylated analogs .

- Core Rigidity : The dihydroindole core’s partial saturation may reduce planarity, favoring interactions with hydrophobic pockets in proteins .

Biological Activity

N-Methyl-2,3-dihydro-1H-indole-7-carboxamide is a compound belonging to the indole family, which is notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features an indole ring fused with a carboxamide group, which contributes to its unique chemical properties. The following table summarizes the structural characteristics of this compound compared to similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Indole structure with a carboxamide group | Potential for diverse biological interactions |

| Indoline | Bicyclic structure similar to indole | Lacks the carboxamide group; used as a precursor |

| Indole-3-acetic acid | Indole structure with an acetic acid moiety | Functions as a plant hormone; distinct biological profile |

| Indole-2-carboxylic acid | An indole derivative with a carboxylic acid group | Exhibits different reactivity compared to carboxamides |

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cell lines, demonstrating significant cytotoxic effects. For instance, it has been tested against various human cancer models, including pancreatic and non-small cell lung cancers .

- Enzyme Inhibition : The compound may modulate enzyme activity by binding to specific receptors or enzymes involved in disease pathways. This interaction can lead to therapeutic effects by inhibiting certain enzymes associated with cancer progression .

- Antimalarial Properties : Preliminary studies suggest that derivatives of N-Methyl-2,3-dihydro-1H-indole can act as effective inhibitors of Plasmodium falciparum cyclin-dependent protein kinase, indicating potential use in antimalarial therapies .

The mechanisms through which this compound exerts its biological effects include:

- DNA Intercalation : Some studies suggest that indole-based compounds can intercalate into DNA, potentially disrupting replication and transcription processes in cancer cells .

- Targeting Kinases : The compound has shown promise in docking studies against human proto-oncogene serine threonine kinase (PIM1), indicating its potential as an inhibitor of this kinase which plays a role in cell proliferation and survival .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

- Cytotoxicity Assays : In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For example:

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may inhibit key signaling pathways involved in tumor growth and metastasis. For instance, it was found to affect cyclin-dependent kinases which are crucial for cell cycle regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.